6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
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Overview
Description
6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound that features a variety of functional groups, including a furan ring, a diazinanone core, and multiple substituents such as dichlorophenyl, methoxybenzoyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting with a suitable precursor, such as 2,3-dichlorobenzaldehyde, and reacting it with a furan-forming reagent under acidic conditions.
Diazinanone core construction: Using a cyclization reaction to form the diazinanone ring, possibly involving an amine and a carbonyl compound.
Substituent introduction: Sequentially introducing the hydroxy, methoxybenzoyl, and trifluoromethyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one: can be compared to other diazinanone derivatives or compounds with similar substituents.
Unique Features: The combination of a furan ring, diazinanone core, and multiple substituents makes it unique compared to simpler analogs.
Highlighting Uniqueness
Structural Complexity: The presence of multiple functional groups and rings increases its potential for diverse chemical reactivity and biological activity.
Its unique structure may offer advantages in specific applications, such as increased binding affinity in medicinal chemistry or enhanced material properties in industrial applications.
Properties
IUPAC Name |
6-[5-(2,3-dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2F3N2O5/c1-34-12-7-5-11(6-8-12)20(31)17-19(29-21(32)30-22(17,33)23(26,27)28)16-10-9-15(35-16)13-3-2-4-14(24)18(13)25/h2-10,17,19,33H,1H3,(H2,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWOKAQBXOQMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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